(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide
CAS No.: 2034998-07-5
Cat. No.: VC6481428
Molecular Formula: C16H16F3N5O
Molecular Weight: 351.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034998-07-5 |
|---|---|
| Molecular Formula | C16H16F3N5O |
| Molecular Weight | 351.333 |
| IUPAC Name | (E)-3-pyridin-3-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C16H16F3N5O/c17-16(18,19)12-5-7-24-13(8-12)22-23-14(24)10-21-15(25)4-3-11-2-1-6-20-9-11/h1-4,6,9,12H,5,7-8,10H2,(H,21,25)/b4-3+ |
| Standard InChI Key | OMOFFTRZBBYEAW-ONEGZZNKSA-N |
| SMILES | C1CN2C(=NN=C2CNC(=O)C=CC3=CN=CC=C3)CC1C(F)(F)F |
Introduction
The compound (E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a complex organic molecule that incorporates several key structural elements, including a pyridine ring, a trifluoromethyl group, and a triazolopyridine moiety. This compound is part of a broader class of molecules that have garnered interest for their potential biological activities and chemical properties.
Synthesis and Chemical Reactions
The synthesis of such compounds often involves multi-step reactions, including the formation of the triazolopyridine core and subsequent modification with acrylamide and pyridine moieties. Techniques like click chemistry or conventional organic synthesis methods might be employed .
Biological Activity and Applications
Compounds with similar structures have been explored for their antimalarial and antiviral properties . The presence of a trifluoromethyl group and a triazolopyridine ring suggests potential biological activity, although specific data on (E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is not available.
Data Table for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume